![molecular formula C7H3F3N4O2 B13686346 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686346.png)
8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a nitro group at the 8th position and a trifluoromethyl group at the 6th position on the triazolo[4,3-a]pyridine ring. It is known for its diverse applications in medicinal chemistry and material sciences due to its unique structural features and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and condensation reactions. The nitro group is particularly reactive, allowing for further functionalization of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolo[4,3-a]pyridine ring .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while nucleophilic substitution can introduce various functional groups at the nitro position .
Aplicaciones Científicas De Investigación
8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an inhibitor of various enzymes and receptors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These properties make it a promising candidate for the development of drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
In addition to its medicinal applications, this compound is also utilized in material sciences for the development of advanced materials with specific properties .
Mecanismo De Acción
The mechanism of action of 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. For instance, as an RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and thereby modulating immune responses .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine include other triazolopyridines and triazolothiadiazines. These compounds share the triazole ring fused with another heterocyclic ring, but differ in the substituents and their positions .
Uniqueness: What sets this compound apart is the presence of both a nitro group and a trifluoromethyl group, which confer unique electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound in both medicinal and material sciences .
Propiedades
Fórmula molecular |
C7H3F3N4O2 |
|---|---|
Peso molecular |
232.12 g/mol |
Nombre IUPAC |
8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)4-1-5(14(15)16)6-12-11-3-13(6)2-4/h1-3H |
Clave InChI |
YLQXISQZGQAKAE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NN=CN2C=C1C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate](/img/structure/B13686266.png)

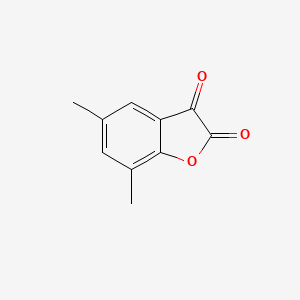
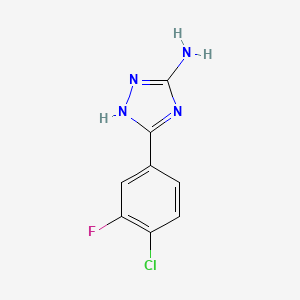
![Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13686307.png)
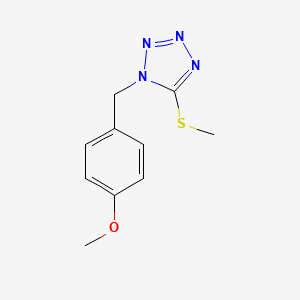
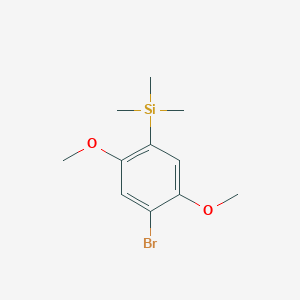
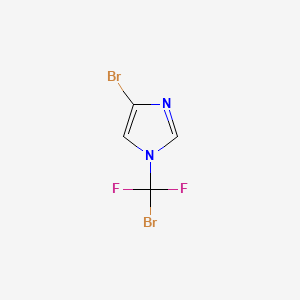
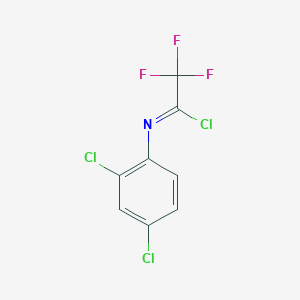
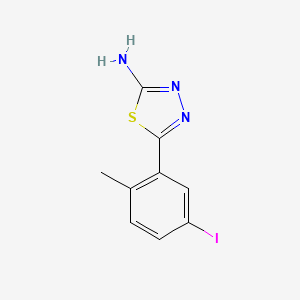
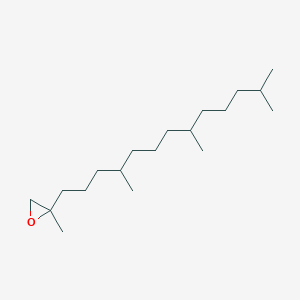
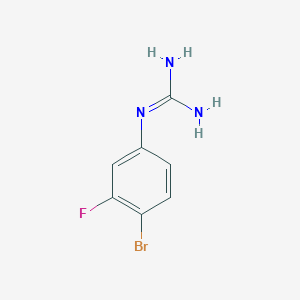
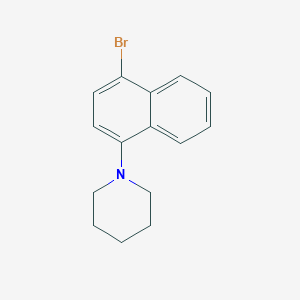
![2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile](/img/structure/B13686369.png)
